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Executive Summary
D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie

sugar substitute. This technical guide provides an in-depth review of the available safety and

toxicological data on D-Psicose, focusing on key studies and their methodologies. The

comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models,

alongside human clinical data, indicates a favorable safety profile. D-Psicose is generally

recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food

ingredient.[1][2] This document summarizes critical quantitative data, details experimental

protocols from pivotal studies, and presents visual workflows to facilitate a thorough

understanding of the safety assessment of D-Psicose.

Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance

after a single high-dose exposure. For D-Psicose, these studies have consistently

demonstrated a very low order of acute toxicity.
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Species
Route of
Administration

LD50 Reference

Rat (Wistar) Oral 16 g/kg body weight [3]

Table 1: Acute Toxicity of D-Psicose. The LD50 (Lethal Dose, 50%) is the dose required to be

lethal for 50% of the tested population.

Experimental Protocol: Acute Oral Toxicity Study in Rats
The protocol for determining the acute oral toxicity of D-Psicose typically follows established

guidelines, such as those from the Organization for Economic Co-operation and Development

(OECD).

Test Animals: Male Wistar rats are commonly used.[3]

Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one

week prior to the study.

Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark

cycle and access to standard chow and water ad libitum, except for a brief fasting period

before dosing.

Dosing: A single high dose of D-Psicose (e.g., up to 16 g/kg body weight) is administered via

oral gavage. A control group receives the vehicle (typically water).[3]

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for 14 days post-administration.

Parameters Monitored: Observations include changes in skin, fur, eyes, mucous

membranes, respiratory, circulatory, autonomic and central nervous systems, and

somatomotor activity and behavior pattern. Body weights are recorded weekly.

Necropsy: At the end of the observation period, all animals are euthanized and subjected to

a gross necropsy.
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Experimental workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a

substance following prolonged exposure. D-Psicose has been evaluated in both 90-day (sub-

chronic) and longer-term (chronic) studies in rats.

Quantitative Data
Study Duration Species NOAEL Key Findings Reference

90-Day Rat (Wistar)
5,000 mg/kg

bw/day

No important

compound-

related changes.

[4]

12-18 Months Rat (Wistar)

1,280 mg/kg

bw/day (3% in

diet)

No adverse

effects observed.

Increased

relative weights

of liver and

kidney without

pathological

findings.

[3]
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Table 2: Sub-chronic and Chronic Toxicity of D-Psicose. NOAEL (No-Observed-Adverse-Effect

Level) is the highest dose at which there was no statistically or biologically significant increase

in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study in
Rats

Test Animals: Young, healthy Wistar rats are typically used.

Group Allocation: Animals are randomly assigned to control and treatment groups. A

common design includes a control group (receiving standard diet or diet with sucrose) and

multiple dose groups of D-Psicose administered in the diet.[4]

Diet Preparation: D-Psicose is incorporated into the standard rodent diet at various

concentrations.

Administration: The test substance is administered daily through the diet for 90 days.

Observations: Daily clinical observations and weekly measurements of body weight and food

consumption are performed.

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology

and clinical chemistry analysis. Urine samples are also collected for urinalysis.

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded,

and a comprehensive set of tissues is collected for histopathological examination.

Study Initiation Treatment Phase (e.g., 90 Days) Terminal Analysis

Animal Selection & Acclimatization Random Group Allocation
(Control & Dose Groups)

Daily Dietary Administration
(D-Psicose)

In-life Observations
(Clinical Signs, Body Weight, Food Intake) Hematology & Clinical Chemistry Gross Necropsy & Histopathology Data Analysis & NOAEL Determination
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Experimental workflow for a 90-day oral toxicity study.
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Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material. A standard battery of tests is typically required to evaluate different endpoints,

including gene mutations, and structural and numerical chromosome aberrations. D-Psicose
has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study

reports are not publicly available, the methodologies for these standard assays are well-

established.

Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-

dependent strain of Escherichia coli are used. The assay detects mutations that restore the

functional capability of the bacteria to synthesize the essential amino acid, allowing them to

grow on a minimal medium.

Methodology:

Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and

E. coli WP2 uvrA) is selected to detect different types of mutations.

Metabolic Activation: The assay is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Exposure: The bacterial strains are exposed to various concentrations of D-Psicose, a

vehicle control, and positive controls in the presence and absence of the S9 mix.

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential

amino acid.

Incubation: Plates are incubated for 48-72 hours.

Evaluation: The number of revertant colonies is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies

compared to the vehicle control.
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In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from

chromosome fragments or whole chromosomes that lag behind at anaphase.

Methodology:

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell

line) are cultured.

Exposure: The cells are exposed to at least three concentrations of D-Psicose, a vehicle

control, and positive controls, both with and without metabolic activation (S9).

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This ensures that only cells that have undergone one cell division are

scored.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic

analysis. A significant, dose-dependent increase in the frequency of micronucleated cells

indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay
This test assesses the potential of a substance to induce structural chromosomal aberrations in

the bone marrow cells of rodents.

Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells

of a living animal.

Methodology:

Test Animals: Typically, mice or rats are used.
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Dosing: Animals are administered D-Psicose, a vehicle control, and a positive control,

usually via oral gavage or intraperitoneal injection.

Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia

to arrest cells in metaphase.

Bone Marrow Collection: Bone marrow is collected from the femurs.

Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads

on microscope slides.

Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The

number and types of aberrations are recorded. A significant increase in the percentage of

cells with aberrations in the treated groups compared to the control group indicates a

clastogenic effect.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Understanding the ADME profile of a substance is essential for interpreting toxicological data

and assessing its safety.

Summary of Findings
Studies in both rats and humans have shown that D-Psicose is partially absorbed from the

gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized

and therefore contributes very little to energy intake.[5]

Experimental Protocol: ADME Study in Rats
Test Substance: Radiolabeled D-Psicose (e.g., ¹⁴C-labeled) is often used to facilitate

tracking.

Administration: A single dose of labeled D-Psicose is administered to rats via oral gavage or

intravenous injection.
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Sample Collection: Blood, urine, and feces are collected at various time points. At the end of

the study, tissues and organs are collected.

Analysis: The concentration of the radiolabel is measured in all collected samples to

determine the extent and rate of absorption, the pattern of distribution, the metabolic profile,

and the routes and rate of excretion.

Administration

Sample Collection

Analysis

Oral or IV Administration
of Labeled D-Psicose

Blood Collection
(Time-course)

Urine & Feces Collection
(Time-course)

Quantification of Radioactivity

Tissue & Organ Harvesting
(Terminal)

Metabolite Profiling Pharmacokinetic Analysis
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Experimental workflow for an ADME study.

Conclusion
The extensive toxicological evaluation of D-Psicose, encompassing acute, sub-chronic, and

chronic studies, as well as a comprehensive assessment of its genotoxic potential and ADME

properties, supports its safety for human consumption at intended use levels. The high LD50

value indicates a very low level of acute toxicity. Long-term studies have established a high
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NOAEL, with no significant adverse effects observed even with chronic exposure. Furthermore,

D-Psicose has been shown to be non-genotoxic. Its poor metabolism and rapid excretion

contribute to its low caloric value and favorable safety profile. The collective evidence strongly

supports the conclusion that D-Psicose is a safe sugar substitute for its intended uses in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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